molecular formula C9H13NO3 B1460100 DL-4-Hydroxyphenylalanine-3,3-D2 CAS No. 35693-18-6

DL-4-Hydroxyphenylalanine-3,3-D2

Cat. No.: B1460100
CAS No.: 35693-18-6
M. Wt: 185.22 g/mol
InChI Key: DTWGQRDHHBBQEO-APZFVMQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-4-Hydroxyphenylalanine-3,3-D2: is a stable isotope-labeled derivative of tyrosine, specifically labeled with deuterium at the 3,3 positions. This compound is used extensively in scientific research due to its unique isotopic labeling, which aids in studies of metabolic pathways, protein folding, and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : DL-4-Hydroxyphenylalanine-3,3-D2 is synthesized through the incorporation of deuterium into the tyrosine molecule. The synthesis typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions. The reaction conditions often include controlled temperature and pH to optimize the yield and purity of the product.

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced control over reaction parameters to ensure consistency and quality. The production process is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: : DL-4-Hydroxyphenylalanine-3,3-D2 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled pH and temperature.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

DL-4-Hydroxyphenylalanine-3,3-D2 is widely used in various fields of scientific research:

    Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its stable isotopic labeling.

    Biology: The compound is used to study metabolic pathways and protein synthesis, providing insights into cellular processes.

    Medicine: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the study of neurotransmitter precursors.

    Industry: this compound is used in the production of labeled compounds for environmental monitoring and quality control.

Mechanism of Action

The mechanism of action of DL-4-Hydroxyphenylalanine-3,3-D2 involves its incorporation into metabolic pathways where it acts as a precursor to neurotransmitters such as dopamine. The deuterium labeling allows researchers to trace the metabolic fate of the compound and study its interactions with enzymes and other molecular targets . The pathways involved include the hydroxylation of phenylalanine to tyrosine and subsequent conversion to dopamine .

Comparison with Similar Compounds

Similar Compounds

    DL-4-Hydroxyphenylalanine: The non-labeled version of the compound.

    L-DOPA: A precursor to dopamine, similar in structure but without deuterium labeling.

    DL-Tyrosine: Another precursor to neurotransmitters, differing in the position of isotopic labeling.

Uniqueness: : DL-4-Hydroxyphenylalanine-3,3-D2 is unique due to its stable isotopic labeling, which provides distinct advantages in tracing and studying metabolic processes. The deuterium atoms enhance the compound’s stability and allow for precise tracking in biochemical assays.

Properties

IUPAC Name

2-amino-3-(5,5-dideuterio-4-hydroxycyclohexa-1,3-dien-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1,3,8,11H,2,4-5,10H2,(H,12,13)/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWGQRDHHBBQEO-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=CC=C1O)CC(C(=O)O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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